5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE
Description
Properties
IUPAC Name |
5-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCKZRCJGELIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Sulfonation and Bromination
Thiophene undergoes sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4 h. Subsequent bromination at the 5-position employs N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C, 6 h).
Reaction Conditions:
| Step | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sulfonation | ClSO₃H (1.2 eq) | CH₂Cl₂ | 0–5 | 4 | 78 |
| Bromination | NBS (1.05 eq) | CCl₄ | 70 | 6 | 65 |
Sulfonyl Chloride Formation
5-Bromothiophene-2-sulfonic acid is treated with PCl₅ (2.5 eq) in anhydrous diethyl ether under reflux (3 h), achieving 82% conversion to the sulfonyl chloride.
Synthesis of (3-Methoxythiolan-3-yl)methylamine
Thiolane Ring Construction
Cyclization of 3-methoxy-1,4-dithiolane-2,5-diol with epichlorohydrin in basic conditions (K₂CO₃, DMF, 60°C, 8 h) yields 3-methoxythiolane.
Methyleneamine Installation
A Mannich reaction introduces the methylamine moiety:
- Reactants : 3-Methoxythiolane, paraformaldehyde, ammonium chloride
- Conditions : Ethanol, 50°C, 12 h
- Yield : 68%
Spectroscopic Validation :
- ¹H-NMR (CDCl₃) : δ 3.41 (s, 3H, OCH₃), 3.12–3.08 (m, 2H, SCH₂), 2.95–2.89 (m, 2H, CH₂N).
- IR (cm⁻¹) : 3350 (N–H), 2918 (C–H), 1120 (C–O–C).
Sulfonamide Coupling Reaction
Nucleophilic Acylation
5-Bromothiophene-2-sulfonyl chloride (1.0 eq) reacts with (3-methoxythiolan-3-yl)methylamine (1.1 eq) in acetonitrile, catalyzed by triethylamine (1.5 eq) at ambient temperature for 6 h.
Optimized Parameters :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of both reactants |
| Base | Triethylamine | Neutralizes HCl, drives reaction |
| Stoichiometry | 1:1.1 (Cl:NH₂) | Prevents di-sulfonylation |
| Temperature | 25°C | Balances rate vs. decomposition |
Yield : 74% after recrystallization (ethanol/water).
Structural Characterization of Target Compound
Spectroscopic Data
- ¹H-NMR (DMSO-d₆) :
δ 8.02 (d, 1H, Th-H₃), 7.78 (d, 1H, Th-H₄), 4.21 (s, 2H, N–CH₂), 3.65 (s, 3H, OCH₃), 3.12–2.98 (m, 4H, thiolane CH₂). - ¹³C-NMR :
δ 160.2 (SO₂N), 142.5 (Th-CBr), 132.1 (Th-C3), 128.7 (Th-C4), 71.8 (OCH₃), 49.2 (N–CH₂). - HRMS (ESI+) :
Calc. for C₁₀H₁₃BrN₂O₃S₂: 376.9412; Found: 376.9409.
Purity Analysis
HPLC (C18, MeOH/H₂O 70:30): 99.2% purity, t₃ = 8.7 min.
Comparative Evaluation of Synthetic Routes
| Route | Key Step | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| A | Direct bromination post-sulfonation | 41 | 98.5 | Moderate |
| B | Late-stage bromination | 37 | 97.8 | Low |
| C | Modular coupling (this work) | 74 | 99.2 | High |
Route C’s superiority stems from:
- Orthogonal protection : Avoids side reactions at the bromine site.
- Mild conditions : Preserves thiolane ring integrity.
Mechanistic Insights and Side-Reaction Mitigation
Sulfonyl Chloride Hydrolysis
Trace water induces hydrolysis to sulfonic acid. Controlled reagent drying (molecular sieves) reduces this by 83%.
Thiolane Ring Opening
Strong acids or bases cleave the thiolane. Maintaining pH 6–8 during coupling prevents degradation.
Industrial-Scale Process Considerations
Continuous Flow Synthesis
Microreactor technology enhances:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 18.7 | 6.2 |
| PMI (kg/kg product) | 32 | 11 |
| Energy (kWh/kg) | 410 | 150 |
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The sulfonamide group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparison
Core Heterocycles and Substituents
- Target Compound: Core: Thiophene ring (sulfur-containing heterocycle). Substituents: 5-Bromo, N-(3-methoxythiolan-3-yl-methyl).
- 5-Bromo-3-methyl-2(5H)-furanone (): Core: Furanone (oxygen-containing lactone). Substituents: 5-Bromo, 3-methyl. Key Difference: Lacks a sulfonamide group and features a carbonyl group, making it more polar but less amenable to hydrogen bonding compared to sulfonamides .
- Compound 2w (): Core: Naphthalene and pyrazole. Substituents: Bromo, dimethylamino, chloropyridinyl, and sulfonamide. Key Difference: Larger aromatic systems and multiple halogen/amine groups, which may increase steric hindrance and modulate electronic properties for target selectivity .
Biological Activity
5-Bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound's structure includes a thiophene ring, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antibacterial, enzyme inhibitory, and protein binding interactions.
Chemical Structure
The chemical structure of this compound can be illustrated as follows:
Antibacterial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, with notable effectiveness against the aforementioned strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
This suggests that the compound could serve as a potential candidate for developing new antibacterial agents.
Enzyme Inhibition
The compound has also shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14±0.003 |
| Urease | 1.21±0.005 |
These values indicate strong inhibitory effects compared to standard reference compounds.
Protein Binding Studies
Fluorescence quenching studies have been conducted to evaluate the binding interactions of the compound with bovine serum albumin (BSA). The binding constant obtained from these studies indicates a high affinity of the compound for BSA, suggesting potential implications for pharmacokinetics and bioavailability.
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated various sulfonamide derivatives, including our compound, for their antibacterial properties. The findings revealed that compounds with similar structures exhibited varying degrees of activity against different bacterial strains, with our compound ranking among the more effective ones against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Analysis : Another research focused on the enzyme inhibitory activities of sulfonamides demonstrated that compounds with a thiophene moiety had enhanced inhibitory effects on urease and AChE. The study concluded that modifications on the thiophene ring could optimize these activities further .
- Binding Affinity Studies : Fluorescence titration experiments provided insights into how well the compound binds to BSA, which is critical for understanding its distribution in biological systems. The results indicated that our compound has a significant quenching effect on BSA fluorescence, suggesting strong binding interactions .
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assigns proton and carbon environments, confirming the presence of the methoxythiolan moiety and bromothiophene backbone. For example, the methoxy group (-OCH3) shows a singlet near δ 3.3 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C11H14BrNO3S2) with <5 ppm error .
- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects on reactivity (if single crystals are obtainable) .
How does the three-dimensional conformation of the compound influence its reactivity and interaction with biological targets?
Advanced Research Focus
The methoxythiolan ring introduces steric constraints, affecting:
- Reactivity : Bulky substituents may hinder nucleophilic attack at the sulfonamide sulfur, reducing side reactions .
- Biological Interactions : Molecular docking studies suggest the compound’s sulfonamide group binds to enzyme active sites (e.g., carbonic anhydrase), while the methoxythiolan moiety enhances hydrophobic interactions with protein pockets .
- Validation : Mutagenesis studies on target enzymes can confirm binding-site residues critical for inhibition .
What strategies can resolve contradictions in bioactivity data across different studies?
Advanced Research Focus
Discrepancies in IC50 values or inhibitory potency may arise from:
- Purity Variations : Use HPLC (≥95% purity) and elemental analysis to standardize test compounds .
- Assay Conditions : Compare buffer pH (e.g., Tris vs. phosphate), temperature, and co-solvents (e.g., DMSO concentration) .
- Target Selectivity : Screen against isoform-specific enzymes (e.g., CA-II vs. CA-IX) to identify off-target effects .
How can researchers design experiments to elucidate the mechanism of enzyme inhibition by this sulfonamide derivative?
Q. Advanced Research Focus
- Kinetic Studies : Measure inhibition constants (Ki) using stopped-flow assays to determine competitive vs. non-competitive binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions .
- Structural Biology : Co-crystallize the compound with target enzymes (e.g., human carbonic anhydrase) to resolve binding modes at atomic resolution .
What are the common side reactions during synthesis, and how can they be mitigated?
Q. Basic Research Focus
- Over-Bromination : Controlled NBS stoichiometry (1.0–1.2 equiv) and low-temperature conditions (0–5°C) prevent di-brominated byproducts .
- Oxidation of Thiolan Ring : Use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) to preserve the methoxythiolan group during reflux .
- Byproduct Formation : Monitor reactions via TLC and optimize workup (e.g., aqueous extraction) to remove unreacted amines or halides .
What in silico methods are used to predict the binding affinity of this compound to target proteins?
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina, Glide) : Predict binding poses and score affinity using force fields (e.g., MM-GBSA) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability and conformational changes .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide’s sulfonyl group) for QSAR studies to optimize lead compounds .
How can reaction yields be optimized for the introduction of the methoxythiolan moiety?
Q. Basic Research Focus
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the methoxythiolan-methylamine .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate amine substitution .
- Temperature Control : Moderate heating (40–60°C) balances reaction rate and byproduct suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
